

An In-depth Technical Guide to the Toxicology and Safety of Dimethylcarbamate

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Compound of Interest

Compound Name: Dimethylcarbamate

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This guide provides a comprehensive overview of the toxicological and safety data currently available for **dimethylcarbamate** and its related compounds. The information is intended to support research, development, and safety assessment activities.

Executive Summary

Dimethylcarbamates are a class of chemical compounds derived from carbamic acid. While some are utilized as insecticides, others find use as intermediates in the synthesis of pharmaceuticals and other chemicals. Their toxicological profile is primarily characterized by their activity as acetylcholinesterase inhibitors, a mechanism they share with organophosphates, although their action is typically reversible.^[1] This document summarizes key toxicological endpoints, including acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity, and provides detailed experimental protocols for seminal studies.

Toxicological Data

The following tables summarize the quantitative toxicological data for **dimethylcarbamate** and related compounds. It is crucial to note the specific compound tested in each study, as toxicological properties can vary significantly with small changes in chemical structure.

Table 1: Acute Toxicity Data

| Compound | Species | Route of Exposure | LD50 | Toxic Effects | Reference |
|--|---------|-------------------|-------------------------------------|--|---------------------|
| Ethyl dimethylcarbamate | Mouse | Intraperitoneal | 1110 mg/kg | Behavioral - general anesthetic | |
| Ethyl dimethylcarbamate | Mouse | Subcutaneous | 1050 mg/kg | Behavioral - somnolence (general depressed activity) | |
| Dimethylcarbamoyl chloride | Rat | Oral | 1170 mg/kg | Not reported | [2] |
| Dimethylcarbamoyl chloride | Rat | Inhalation | LC50: 180 ppm/6h (0.8 mg/L/6 hours) | Damage to mucous membranes of the nose, throat, and lungs; difficulty in breathing | [2] |
| Dimetan (5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl dimethylcarbamate) | Rat | Oral | 120 mg/kg | Details not reported other than lethal dose value | [3] |
| 2-((Methylpentylamino)methyl)-3-pyridinyl dimethylcarbamate | Mouse | Intraperitoneal | 1800 µg/kg | Details of toxic effects not reported other than lethal dose value | [4] |

ethanedioate
(1:1)

| | | | | | |
|--------------------------------|-----|--------|------------------|---|-----|
| Ethyl-4-bromophenyl-carbamate | Rat | Oral | 300 - 2000 mg/kg | Decreased weight gain, slight nervous system manifestations | [5] |
| Ethyl-4-chlorophenyl-carbamate | Rat | Oral | 300 - 2000 mg/kg | Decreased weight gain, slight nervous system manifestations | [5] |
| Ethyl-4-bromophenyl-carbamate | Rat | Dermal | >5000 mg/kg | No clinical manifestations | [5] |
| Ethyl-4-chlorophenyl-carbamate | Rat | Dermal | >5000 mg/kg | No clinical manifestations | [5] |

Table 2: Carcinogenicity Data

| Compound | Species | Route of Exposure | Findings | Reference |
|------------------------------|---------------|---|---|-----------|
| Dimethylcarbamoyl chloride | Rat, Hamster | Inhalation | Malignant tumors of the nasal cavity | [6] |
| Dimethylcarbamoyl chloride | Mouse | Skin application, Subcutaneous, Intraperitoneal | Local tumors | [6] |
| Ethyl carbamate | Mouse | Dermal, Oral | Potent carcinogen for epidermis, liver, and lung | [7] |
| N-nitroso-N-methylcarbamates | Not specified | Not specified | Potential to act through genotoxic mechanisms in multiple stages of chemical carcinogenesis | [8] |

The International Agency for Research on Cancer (IARC) has classified dimethylcarbamoyl chloride as 'Probably carcinogenic to humans' (Group 2A), based on sufficient evidence for carcinogenicity in animal testing.[2]

Table 3: Mutagenicity and Genotoxicity Data

| Compound | Assay | Cell Line/Organism | Metabolic Activation (S9) | Result | Reference |
|--------------------------------|---|--------------------------------------|---------------------------|--|----------------------|
| N-nitroso-N-methylcarbamates | HPRT locus mutation | Chinese hamster V79 cells | Not specified | Mutagenic | [8] |
| Parental N-methylcarbamates | HPRT locus mutation | Chinese hamster V79 cells | Not specified | Not mutagenic | [8] |
| Ethyl-4-bromophenyl-carbamate | Micronucleus test | Wistar rats | In vivo | Increased frequency of micronucleated polychromatic erythrocytes | [9] |
| Ethyl-4-chlorophenyl-carbamate | Micronucleus test | Wistar rats | In vivo | Increased frequency of micronucleated polychromatic erythrocytes | [9] |
| Pirimicarb, Zineb | Cytokinesis-blocked micronucleus cytome assay | Chinese hamster ovary (CHO-K1) cells | Not specified | Increased frequency of micronuclei | [10] |
| Dimethyl phthalate (DMP) | Ames test | Salmonella typhimurium TA100 | Without S9 | Positive dose-related mutagenic response | [11] |
| Diethyl phthalate (DEP) | Ames test | Salmonella typhimurium TA100 | Without S9 | Positive dose-related mutagenic response | [11] |

| | | | | | |
|-----------------|---------------------------------|----------------------------|---------|----------------------------|----------------------|
| Vinyl carbamate | Sister Chromatid Exchange (SCE) | Chinese hamster V-79 cells | With S9 | Strong activity | [12] |
| Vinyl carbamate | Gene mutagenesis | Chinese hamster V-79 cells | With S9 | Extensive gene mutagenesis | [12] |

Table 4: Reproductive and Developmental Toxicity Data

| Compound | Species | Route of Exposure | NOAEL/Findings | Reference |
|--------------------------|------------------|--|--|----------------------|
| Dimethyl carbonate (DMC) | Mouse (pregnant) | Inhalation (3,000 ppm, 6h/day, days 6-15 of pregnancy) | Reduced maternal and fetal weight; increased malformed and hypogenetic fetuses | [13] |
| Dimethyl carbonate (DMC) | Mouse | Inhalation | Maternal and developmental toxicity NOAEL: 1000 ppm | [14] |
| High doses of DMC | Mouse | Not specified | Induced ovarian follicular atresia by activating the caspase-3 dependent apoptotic-signaling pathway | [13] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.[\[15\]](#)[\[16\]](#)

Methodology:

- **Strain Selection:** Several strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used, each sensitive to different types of mutagens.
- **Metabolic Activation:** The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254, to mimic mammalian metabolism.[\[16\]](#)
- **Exposure:** The tester strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine.
- **Plating:** The treated bacterial suspension is plated on a minimal agar medium lacking histidine.
- **Incubation:** Plates are incubated for 48-72 hours at 37°C.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[\[11\]](#)

In Vivo Micronucleus Test

Objective: To detect chromosomal damage or damage to the mitotic apparatus in erythroblasts of exposed animals.

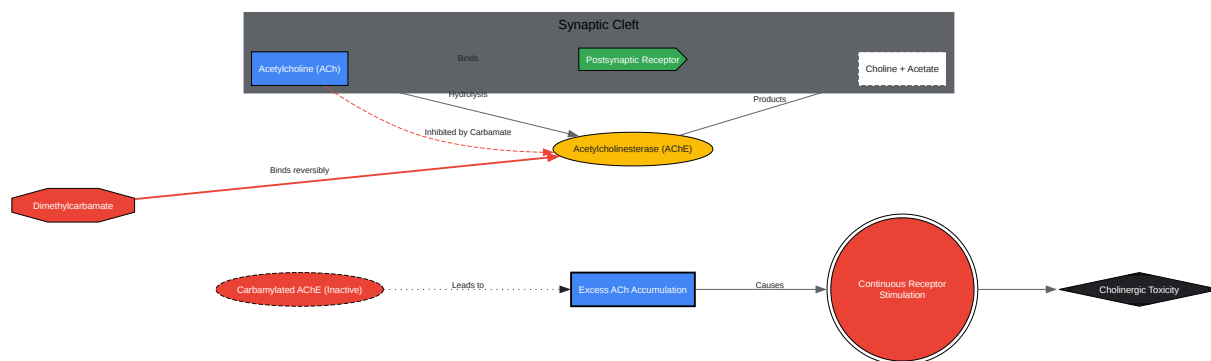
Methodology:

- **Animal Model:** Typically, Wistar rats or mice are used.
- **Dosing:** Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (e.g., a known mutagen) and a negative control (vehicle) are included.

- **Sample Collection:** Bone marrow or peripheral blood is collected at specific time points after exposure.
- **Slide Preparation:** Smears of bone marrow or peripheral blood are prepared on microscope slides.
- **Staining:** The slides are stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
- **Analysis:** The frequency of micronucleated PCEs (MN-PCEs) is determined by microscopic examination. A significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a genotoxic effect.[9]

Visualizations

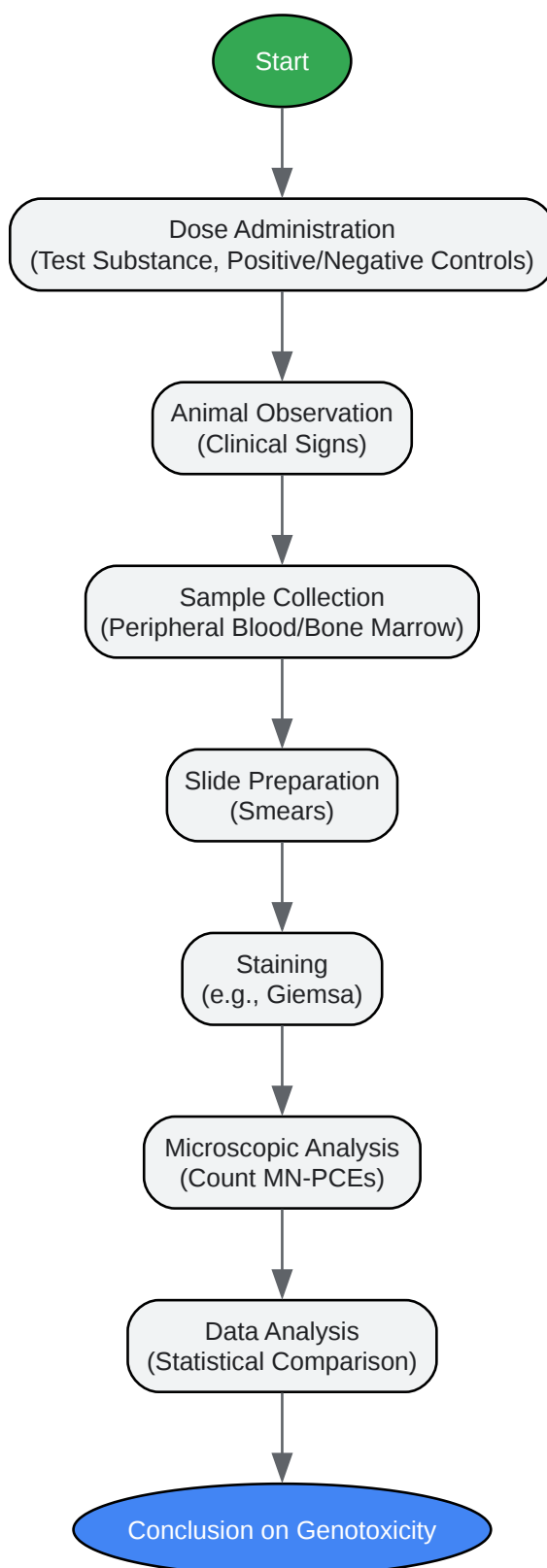
Signaling Pathway: Acetylcholinesterase Inhibition by Carbamates

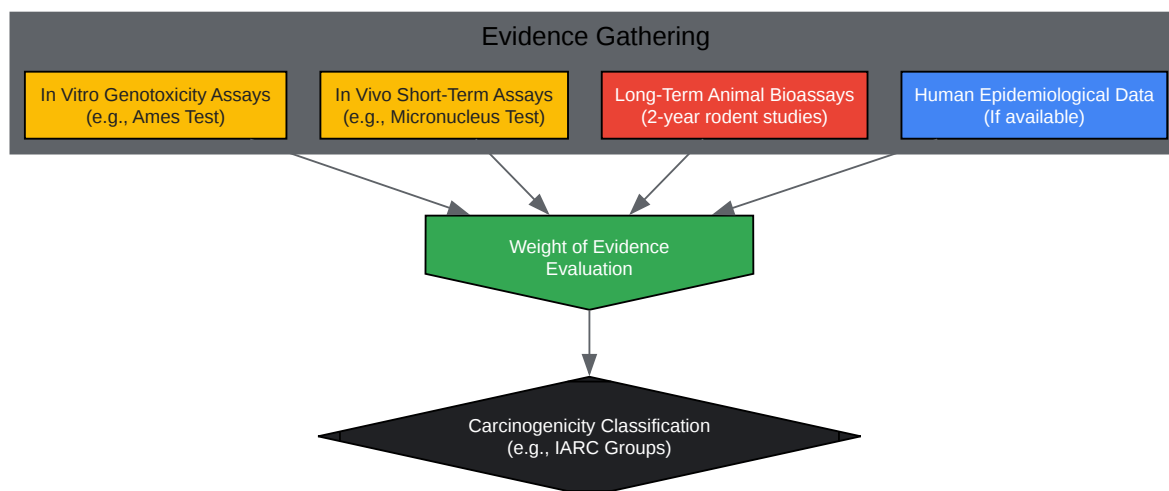


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Caption: Reversible inhibition of acetylcholinesterase by **dimethylcarbamate** leading to cholinergic toxicity.

Experimental Workflow: In Vivo Micronucleus Assay





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